molecular formula C6H5BClFO2 B1364591 5-Chloro-2-fluorophenylboronic acid CAS No. 352535-83-2

5-Chloro-2-fluorophenylboronic acid

Cat. No.: B1364591
CAS No.: 352535-83-2
M. Wt: 174.37 g/mol
InChI Key: GGTUVWGMCFXUAS-UHFFFAOYSA-N
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Description

5-Chloro-2-fluorophenylboronic acid: is an organoboron compound with the molecular formula C6H5BClFO2 and a molecular weight of 174.37 g/mol . This compound is characterized by the presence of both chlorine and fluorine substituents on the phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Mechanism of Action

Target of Action

5-Chloro-2-fluorophenylboronic acid is a reactant involved in various biochemical reactions . It is primarily used in Suzuki cross-coupling reactions .

Mode of Action

The compound interacts with its targets through the process of Suzuki cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows the formation of carbon-carbon bonds by coupling a boronic acid with a halide .

Biochemical Pathways

The compound is involved in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity . It also plays a role in the synthesis of kinesin spindle protein inhibitors . These pathways have downstream effects on cellular signaling and function.

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific biochemical pathways it is involved in. For instance, in the synthesis of biaryl amides, it can lead to the activation of muscarinic acetylcholine receptor subtype M1 . In the synthesis of kinesin spindle protein inhibitors, it can affect cell division .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki cross-coupling reactions it participates in are typically carried out in an aqueous environment at room temperature . The presence of a palladium catalyst and a base is also required . Furthermore, the compound should be stored in a cool, dry place to maintain its stability .

Biochemical Analysis

Biochemical Properties

5-Chloro-2-fluorophenylboronic acid plays a crucial role in biochemical reactions, particularly in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity . It is also involved in the synthesis of kinesin spindle protein inhibitors and GABA α2/3 agonists . The compound interacts with various enzymes and proteins, facilitating the formation of biaryl structures through Suzuki-Miyaura cross-coupling reactions . These interactions are primarily based on the compound’s ability to form stable boron-oxygen bonds with hydroxyl groups on the enzymes and proteins.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of enzymes involved in these pathways . The compound can alter gene expression by interacting with transcription factors and other regulatory proteins . Additionally, it impacts cellular metabolism by inhibiting or activating specific metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These effects are crucial for understanding the compound’s potential therapeutic applications and its role in cellular physiology.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, particularly through its boronic acid moiety . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . The compound can also bind to DNA and RNA, affecting gene expression and protein synthesis . These molecular interactions are essential for the compound’s biochemical activity and its potential use in therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models . These temporal effects are important for understanding the compound’s long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound can have beneficial effects, such as modulating enzyme activity and improving cellular function . At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and its potential use in medical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . The compound can be metabolized by specific enzymes, leading to the formation of metabolites that can further interact with other biomolecules . These metabolic interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells, where it accumulates in specific cellular compartments . This distribution is crucial for its biochemical activity and its potential use in therapeutic applications.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects . The compound can be directed to these compartments through targeting signals and post-translational modifications . This subcellular localization is essential for its activity and function, as it allows the compound to interact with specific biomolecules and modulate cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Chloro-2-fluorophenylboronic acid can be synthesized from 2-bromo-4-chloro-1-fluorobenzene through a reaction with triisopropyl borate. The process involves the following steps :

    Lithiation: 2-bromo-4-chloro-1-fluorobenzene is treated with n-butyllithium in anhydrous ether at -70°C to form the corresponding lithium intermediate.

    Borylation: The lithium intermediate is then reacted with triisopropyl borate at -70°C, followed by warming to room temperature.

    Hydrolysis: The reaction mixture is hydrolyzed with aqueous sodium hydroxide, and the product is extracted with ethyl acetate. The organic layer is washed with brine and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield this compound as a white solid.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale adaptations of the laboratory synthesis procedures. These methods emphasize efficient reaction conditions, high yields, and cost-effective production .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-fluorophenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions , where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds . This reaction is widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Common Reagents and Conditions:

    Catalyst: Palladium(0) or palladium(II) complexes.

    Base: Potassium carbonate, sodium carbonate, or cesium carbonate.

    Solvent: Tetrahydrofuran, toluene, or dimethylformamide.

    Temperature: Typically between 50°C and 100°C.

Major Products: The major products of Suzuki-Miyaura cross-coupling reactions involving this compound are biaryl compounds, which are important intermediates in the synthesis of various organic molecules .

Comparison with Similar Compounds

  • 2-Fluorophenylboronic acid
  • 4-Chlorophenylboronic acid
  • 2-Chloro-5-fluorophenylboronic acid

Comparison: 5-Chloro-2-fluorophenylboronic acid is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This combination of substituents can influence the reactivity and selectivity of the compound in cross-coupling reactions. Compared to 2-fluorophenylboronic acid and 4-chlorophenylboronic acid, the dual substituents in this compound provide distinct electronic and steric effects, making it a valuable reagent in specific synthetic applications .

Properties

IUPAC Name

(5-chloro-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BClFO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTUVWGMCFXUAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395469
Record name 5-Chloro-2-fluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352535-83-2
Record name 5-Chloro-2-fluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-Chloro-2-fluoro-phenyl)boronic acid
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Synthesis routes and methods

Procedure details

To 30.0 g (23 mmol) of 1-chloro-4-fluorobenzene in THF at −78° C. was added 14.4 mL (23 mmol) of a n-butyllithium solution (1.6M in hexanes). After stirring for 2.5 h at that temperature, 10.6 mL (46 mmol) of triisopropyl borate was added dropwise, and the reaction was allowed to slowly warm to room temperature and stir overnight. The reaction was carefully quenched with 1M HCl and then extracted three times with Et2O. The combined organic phase was washed with water, dried over MgSO4, and concentrated to provide 20-1 as a white powder. Data for 20-1: 1HNMR (500 MHz, CDCl3) δ 7.8 (m, 1H), 7.4 (m, 1H), 7.0 (m, 1H), 5.2 (m, 2H) ppm.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
14.4 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10.6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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